molecular formula C11H14N2 B3366610 Benzenepropanenitrile, 4-(dimethylamino)- CAS No. 139670-58-9

Benzenepropanenitrile, 4-(dimethylamino)-

Cat. No. B3366610
CAS RN: 139670-58-9
M. Wt: 174.24 g/mol
InChI Key: AESISFUKUXEHQJ-UHFFFAOYSA-N
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Description

Benzenepropanenitrile, 4-(dimethylamino)- is a chemical compound with the molecular formula C11H14N2 . It is also known by its CAS Number: 139670-58-9 .


Synthesis Analysis

While specific synthesis methods for Benzenepropanenitrile, 4-(dimethylamino)- were not found in the search results, there are studies on the synthesis of similar compounds. For instance, a study discusses the synthesis, spectral characterization, thermal and optical studies of novel complexes .


Molecular Structure Analysis

The molecular weight of Benzenepropanenitrile, 4-(dimethylamino)- is 174.246 . The IUPAC Standard InChI is InChI=1S/C9H10N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

Benzenepropanenitrile, 4-(dimethylamino)- has a molecular weight of 146.1891 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Vibrational Analysis and Spectroscopy

The vibrational analysis of DMABN has been conducted through infrared and Raman spectra, focusing on its isotope-labeled species. This study aids in understanding the interaction between the dimethylamino group and the benzene ring, contributing to the empirical and quantum-chemical force fields in chemistry (Okamoto et al., 2000).

Nonadiabatic Relaxation Dynamics

Research on DMABN's nonadiabatic relaxation dynamics following photoexcitation highlights its role in dual fluorescence. Using nonadiabatic trajectory surface hopping and electronic structure methods, insights into the early events of relaxation dynamics are provided, which is crucial for understanding the behavior of DMABN in various states (Kochman et al., 2015).

Charge-Transfer Dynamics

DMABN's charge-transfer (CT) process in methanol has been studied using transient absorption kinetics and ultraviolet femtosecond stimulated Raman spectroscopy. This research sheds light on the ultrafast intramolecular CT process, offering significant insights for photoinduced charge-transfer compounds (Rhinehart et al., 2012).

Reactivity with Organic Semiconductor Molecules

The reactivity of DMABN derivatives with semiconductor molecules has been investigated, particularly focusing on their reaction rates and the formation of radical anions. This study is significant for understanding the applications of DMABN in organic semiconductors (Jhulki et al., 2021).

Selenium Detection

DMABN has been explored as a photometric and qualitative reagent for selenium, forming a red-colored compound with selenium (IV), useful for sensitive and selective detection (Demeyere & Hoste, 1962).

Conformational Studies

Studies on the conformational changes in DMABN upon excitation in various states provide insights into its structural behavior, crucial for understanding its applications in molecular spectroscopy and photophysics (Grassian et al., 1989).

Intramolecular Charge-Transfer Excited-State Processes

Investigations into the excited-state processes of DMABN, especially its dual fluorescence, highlight its structural changes and the role of the πσ* state. Such research is vital forapplications in photochemistry and the study of excited-state dynamics (Georgieva et al., 2015).

Fluorescence Polarity Probes

DMABN and its analogs have been used as fluorescence polarity probes in aqueous solutions of cyclodextrins. This application is essential for understanding the photophysical behavior of DMABN and its complexation with cyclodextrins, aiding in the development of advanced sensing technologies (Cox et al., 1984).

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESISFUKUXEHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458659
Record name Benzenepropanenitrile, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139670-58-9
Record name Benzenepropanenitrile, 4-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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